N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-ylamino group, a furan-2-carboxamide group, and a 1,2,4-triazole group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly conjugated system, which could have interesting optical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group in the furan-2-carboxamide portion could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely result in a relatively high melting point and significant solubility in polar solvents .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, similar in structure to the specified compound, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors provide stability and high efficiency against steel corrosion, adhering to surfaces through both physical and chemical means. The study highlights the potential of benzothiazole derivatives in protecting industrial materials from corrosion, a critical aspect in extending the longevity and safety of metal structures and components (Hu et al., 2016).
Antimicrobial and Antifungal Applications
Derivatives of benzothiazole have been synthesized and characterized for their antimicrobial and antifungal activities. These studies offer insights into the potential use of such compounds in developing new treatments for bacterial and fungal infections, addressing the growing concern over antibiotic resistance (Patel, Patel, & Shah, 2015).
Anticancer Research
In the realm of cancer research, benzothiazole derivatives have been identified for their promising anticancer activities. Specific compounds have demonstrated significant inhibition against various cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. This research underscores the potential of benzothiazole-related compounds in the development of new anticancer therapies, offering hope for more effective and targeted treatments (Tiwari et al., 2017).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl derivatives incorporating benzothiazole moieties has been explored for their anti-inflammatory and analgesic properties. These compounds show significant activity in inhibiting cyclooxygenase enzymes (COX-1/COX-2), providing a pathway for the development of new drugs to treat inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and QSAR Studies
Thiazole derivatives have been the subject of quantitative structure-activity relationship (QSAR) and molecular docking studies to predict their biological activities and interactions with biological targets. These studies provide valuable insights into the design and optimization of new compounds with desired biological properties, facilitating the discovery and development of drugs with improved efficacy and selectivity (Deep et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S2/c1-15-9-10-16(2)18(12-15)31-21(13-26-23(33)19-7-5-11-34-19)29-30-25(31)35-14-22(32)28-24-27-17-6-3-4-8-20(17)36-24/h3-12H,13-14H2,1-2H3,(H,26,33)(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGPRCDDWFTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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